2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide
Brand Name: Vulcanchem
CAS No.: 514181-96-5
VCID: VC21492831
InChI: InChI=1S/C12H10F3N3O2S2/c13-12(14,15)22-7-4-2-1-3-6(7)17-9(19)5-8-10(20)18-11(16)21-8/h1-4,8H,5H2,(H,17,19)(H2,16,18,20)
SMILES: C1=CC=C(C(=C1)NC(=O)CC2C(=O)N=C(S2)N)SC(F)(F)F
Molecular Formula: C12H10F3N3O2S2
Molecular Weight: 349.4g/mol

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide

CAS No.: 514181-96-5

Cat. No.: VC21492831

Molecular Formula: C12H10F3N3O2S2

Molecular Weight: 349.4g/mol

* For research use only. Not for human or veterinary use.

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide - 514181-96-5

Specification

CAS No. 514181-96-5
Molecular Formula C12H10F3N3O2S2
Molecular Weight 349.4g/mol
IUPAC Name 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-[2-(trifluoromethylsulfanyl)phenyl]acetamide
Standard InChI InChI=1S/C12H10F3N3O2S2/c13-12(14,15)22-7-4-2-1-3-6(7)17-9(19)5-8-10(20)18-11(16)21-8/h1-4,8H,5H2,(H,17,19)(H2,16,18,20)
Standard InChI Key SAMHJUKQOSDQJV-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NC(=O)CC2C(=O)N=C(S2)N)SC(F)(F)F
Canonical SMILES C1=CC=C(C(=C1)NC(=O)CC2C(=O)N=C(S2)N)SC(F)(F)F

Introduction

Chemical Structure and Properties

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide is characterized by its unique molecular structure containing a thiazolidine core with attached functional groups. The compound is identified by CAS No. 514181-96-5 and possesses distinctive structural and physical properties.

Structural Composition

The compound contains several key structural components:

  • A central 1,3-thiazolidin-5-yl ring system with 2-imino and 4-oxo substituents

  • An acetamide linkage connecting the thiazolidine core to the phenyl ring

  • A 2-[(trifluoromethyl)sulfanyl] group attached to the phenyl ring

Molecular Properties

PropertyValueMethod of Determination
Molecular FormulaC12H10F3N3O2S2Spectroscopic analysis
Molecular Weight349.4 g/molMass spectrometry
IUPAC Name2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-[2-(trifluoromethylsulfanyl)phenyl]acetamideNomenclature standards
InChIInChI=1S/C12H10F3N3O2S2/c13-12(14,15)22-7-4-2-1-3-6(7)17-9(19)5-8-10(20)18-11(16)21-8/h1-4,8H,5H2,(H,17,19)(H2,16,18,20)Computational chemistry
SMILESC1=CC=C(C(=C1)NC(=O)CC2C(=O)N=C(S2)N)SC(F)(F)FComputational chemistry

The compound adopts a specific three-dimensional conformation that is critical for its biological activity, with the trifluoromethylsulfanyl group contributing to enhanced lipophilicity and potential receptor binding capabilities.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide typically follows established procedures similar to those used for related thiazolidine derivatives, with modifications to accommodate the trifluoromethylsulfanyl phenyl moiety.

A general synthetic pathway may include:

  • Preparation of a suitable 2-[(trifluoromethyl)sulfanyl]aniline derivative

  • Reaction with a haloacetyl halide to form an N-substituted acetamide intermediate

  • Cyclization with thiourea to form the thiazolidine ring system

The Hantzsch synthesis represents an important method for creating the thiazole core structure, involving the reaction of α-halocarbonyl compounds with thioamides or thiourea . This approach can be adapted for the synthesis of the target compound with appropriate modifications.

Chemical Reactivity Profile

The compound exhibits reactivity at several key functional sites:

Reactive SitePotential ReactionsReagents
Imino groupReduction, alkylationNaBH4, alkyl halides
Carbonyl oxygenNucleophilic additionGrignard reagents, hydrides
Acetamide NHAcylation, alkylationAcid chlorides, alkyl halides
Thiazolidine ringOxidation, ring openingH2O2, strong bases
Trifluoromethyl groupNucleophilic substitution (limited)Strong nucleophiles

The presence of the trifluoromethyl group significantly enhances the lipophilicity and biological activity of the compound, as observed with similar fluorinated molecules in medicinal chemistry.

Structure-Activity Relationships

Comparison with Similar Thiazolidine Derivatives

Structural comparisons with similar thiazolidine derivatives provide insights into potential structure-activity relationships:

CompoundStructural DifferencePotential Effect on Activity
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamideMethoxy group instead of trifluoromethylsulfanylLower lipophilicity, different H-bonding pattern
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(methylsulfanyl)phenyl]acetamideMethylsulfanyl instead of trifluoromethylsulfanylReduced electron-withdrawing effect, different metabolic profile
N-[4-(difluoromethoxy)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamideDifluoromethoxy at para positionDifferent electronic distribution and binding orientation

The trifluoromethylsulfanyl group in the target compound likely confers unique physicochemical properties that distinguish it from these related structures, potentially affecting binding affinities, metabolic stability, and biological activity profiles .

Key Pharmacophore Elements

Analysis of the structural features suggests several key pharmacophore elements:

  • The 2-imino-4-oxo-1,3-thiazolidin-5-yl core, which serves as a critical scaffold for biological activity

  • The acetamide linker, providing hydrogen bonding capabilities

  • The trifluoromethylsulfanyl group, contributing to lipophilicity and potentially enhancing binding interactions

  • The phenyl ring, offering a platform for π-π interactions with protein targets

Modifications to these elements would likely result in altered biological activities, allowing for structure-based optimization strategies .

Molecular Mechanisms of Action

Proposed Mechanisms of Action

The compound may exert its biological effects through mechanisms including:

  • Inhibition of cell wall biosynthesis in microorganisms

  • Interference with membrane integrity and function

  • Modulation of inflammatory signaling pathways

  • Disruption of protein-protein interactions in disease-relevant pathways

  • Alteration of gene expression patterns in target cells

The presence of the trifluoromethylsulfanyl group likely enhances binding affinity through both hydrophobic interactions and electronic effects, potentially contributing to selective target engagement .

Research Applications and Future Directions

Current Research Applications

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide has potential applications in various research domains:

  • As a chemical probe for investigating biological pathways

  • In drug discovery programs targeting infectious diseases

  • For studying structure-activity relationships in thiazolidine derivatives

  • As a starting point for developing more potent antimicrobial or anti-inflammatory agents

  • In computational studies to understand ligand-receptor interactions

Future Research Directions

Future research on this compound could focus on:

  • Comprehensive evaluation of antimicrobial spectrum and potency

  • Assessment of anti-inflammatory and other biological activities

  • Detailed mechanism of action studies using proteomics and genomics approaches

  • Development of structurally related analogs with enhanced properties

  • Investigation of potential synergistic effects with established therapeutic agents

The unique structural features of this compound make it a valuable template for medicinal chemistry efforts aimed at developing novel therapeutic agents .

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